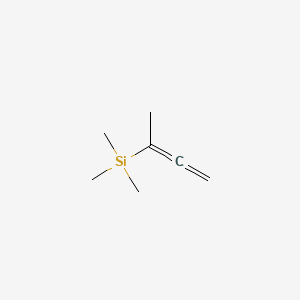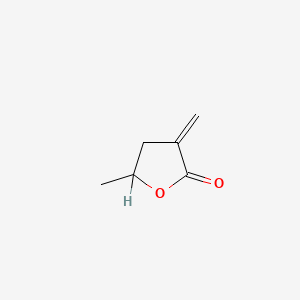
alpha-Methylene-gamma-valerolactone
Descripción general
Descripción
Alpha-Methylene-gamma-valerolactone is a valuable chemical compound known as a platform molecule . It is considered an intermediate product for the synthesis of chemical compounds with high added value, components of motor fuels, and biopolymers . It is well established as an environmentally safe solvent, fuel additive, flavoring, and nutritional supplement .
Synthesis Analysis
The synthesis of alpha-Methylene-gamma-valerolactone involves catalytic ways from levulinic acid (LA), alkyl levulinates (ALs), and carbohydrates and plant polymers . Special attention is given to heterogeneous catalysts based on metals and metal oxides, which are more promising for practical application .Molecular Structure Analysis
The molecular formula of alpha-Methylene-gamma-valerolactone is C6H8O2 . It is a colorless to light yellow clear liquid .Chemical Reactions Analysis
Alpha-Methylene-gamma-valerolactone undergoes benzylation to give racemic alpha-benzyl-alpha-methyl-gamma-valerolactone . It is also involved in the ring-opening copolymerization thermodynamics and kinetics of gamma-valerolactone .Physical And Chemical Properties Analysis
Alpha-Methylene-gamma-valerolactone has a specific gravity of 1.05 at 20/20°C and a refractive index of 1.46 . It is a liquid at 20°C and should be stored at 0-10°C .Aplicaciones Científicas De Investigación
1. Biomass-Derived Acrylic Monomer
α-Methylene-γ-valerolactone (MeMBL) is emerging as a valuable acrylic monomer derived from biomass. It enhances the thermal stability of polymers. MeMBL can be synthesized from levulinic acid, a biomass-derived material, through a two-step process involving hydrogenation and catalytic condensation with formaldehyde. This process, although efficient, faces challenges in catalyst deactivation, but regeneration is possible under mild conditions (Manzer, 2004).
2. Radical Polymerization Studies
The radical polymerization of α-Methylene-γ-valerolactone, synthesized from sustainable γ-valerolactone, has been extensively studied. This research indicates that the polymerization can be executed under both homogeneous and heterogeneous conditions. The polymerization process demonstrates similar performance across different purity levels of the monomer, contributing to its versatility in polymeric applications (Vobecka et al., 2015).
3. Catalytic Conversion of Renewable Sources
γ-Valerolactone, a key precursor for α-Methylene-γ-valerolactone, can be produced from nonedible vegetable biomass through environmentally friendly and cost-effective catalytic methods. This area of research emphasizes the design of catalysts that enable efficient and low-energy processes, both in homogeneous and heterogeneous systems, for the direct catalytic conversion of renewable resources (Liguori et al., 2015).
4. Enantioselective Synthesis in Biologically Active Forms
α-Methylene-δ-valerolactones, closely related to α-Methylene-γ-valerolactone, have been synthesized enantioselectively for applications in biologically active forms. This is achieved through the Rauhut—Currier reaction, using a novel dipeptidic phosphane catalyst derived from commercially available amino acids (Scanes et al., 2015).
5. Sustainable Solvent and Building Block
γ-Valerolactone is identified as a sustainable solvent and a promising building block in the synthesis of α-Methylene-γ-valerolactone. Its use as a solvent in biomass conversion and organic synthesis is significant from a green chemistry perspective. It also serves as a versatile building block for the production of various chemicals, polymeric materials, and liquid fuels (Tang et al., 2020).
6. Cytotoxic Evaluation of Halogenated Derivatives
Research on halogenated α-exo-methylene-lactones, which include derivatives of α-Methylene-γ-valerolactone, has demonstrated potent cytotoxic activities. This implies potential applications in the development of therapeutic agents or in other biomedical research areas (He et al., 2019).
Safety And Hazards
Direcciones Futuras
Alpha-Methylene-gamma-valerolactone is a promising platform molecule derived from lignocellulosic biomass . It can be upgraded to various chemicals and fuels, such as polymers, fuel additives, and jet fuel . The main prospects and constraints related to the several conversion routes are presented including the technical barriers, promise of scale-up, and potentially environmental issues .
Propiedades
IUPAC Name |
5-methyl-3-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h5H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLUHLJIAMFYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93426-72-3 | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93426-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401291985 | |
| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methylene-gamma-valerolactone | |
CAS RN |
62873-16-9 | |
| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62873-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62873-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | γ-Methyl-α-methylene-γ-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Furanone, dihydro-5-methyl-3-methylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



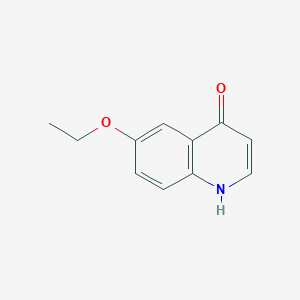

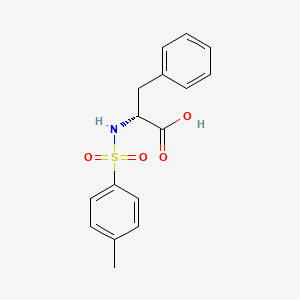
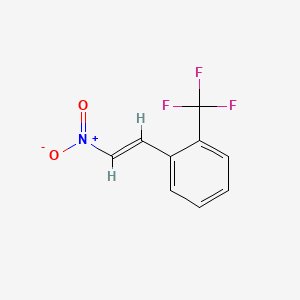
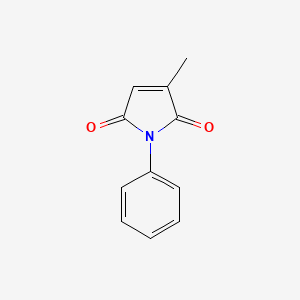
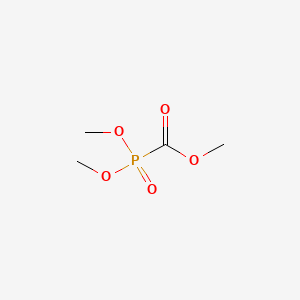
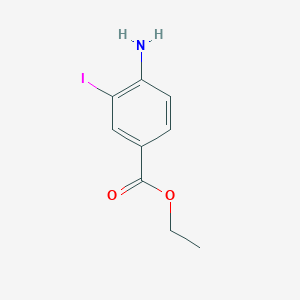
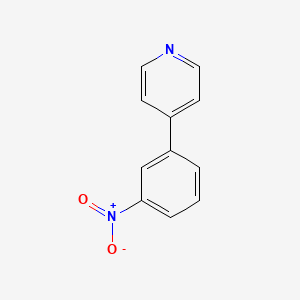
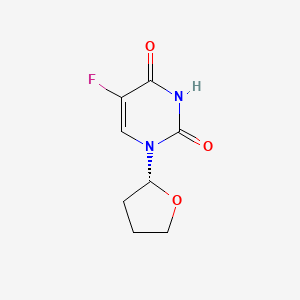
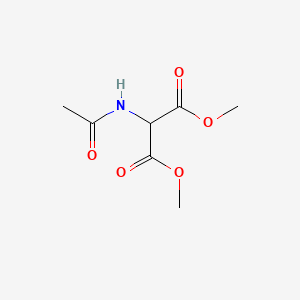
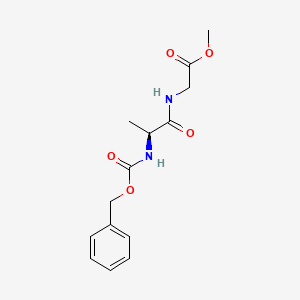
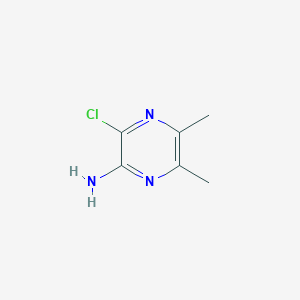
![Benzonitrile, 4-[(3,4-dihydro-1-oxo-2(1H)-naphthalenylidene)methyl]-](/img/structure/B1582310.png)
